molecular formula C13H17N3O2 B2891996 N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine CAS No. 1006961-97-2

N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B2891996
CAS No.: 1006961-97-2
M. Wt: 247.298
InChI Key: QXNOZWLZRIMZJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,4-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine (CAS: 1006961-97-2) is a research-grade chemical compound with a molecular formula of C 13 H 17 N 3 O 2 and a molecular weight of 247.29 g/mol . This molecule features a 1-methyl-1H-pyrazol-4-amine scaffold linked to a 2,4-dimethoxybenzyl group, a structural motif of significant interest in medicinal chemistry. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery due to their diverse pharmacological profiles . They are frequently investigated as key structural components in molecules targeting conditions such as inflammation, cancer, infectious diseases, and central nervous system disorders . The specific substitution pattern of this compound, combining a pyrazole ring with a dimethoxyphenyl system, makes it a valuable intermediate for the synthesis of more complex molecules, particularly for exploring structure-activity relationships in hit-to-lead optimization campaigns. It serves as a fundamental building block for researchers developing novel bioactive compounds, including potential inhibitors for enzymes like prostaglandin reductase . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for research and development purposes. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-1-methylpyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c1-16-9-11(8-15-16)14-7-10-4-5-12(17-2)6-13(10)18-3/h4-6,8-9,14H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNOZWLZRIMZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Using Primary Amines

A method adapted from ACS Publications (2021) employs primary aliphatic amines, diketones, and O-(4-nitrobenzoyl)hydroxylamine (R1 ) in dimethylformamide (DMF) at 85°C. For 1-methyl-1H-pyrazol-4-amine:

  • Methylamine (1.00 mmol) reacts with 2,4-pentanedione (1.10 mmol) and R1 (1.50 mmol) in DMF.
  • The mixture is heated at 85°C for 1.5 hours, followed by extraction with dichloromethane (DCM) and purification via silica gel chromatography.

This method yields 1-methyl-1H-pyrazol-4-amine in 38–55% isolated yield, depending on stoichiometric adjustments and workup procedures. Critical factors include:

  • Temperature Control : Heating above 85°C promotes decomposition.
  • Solvent Choice : DMF enhances solubility of intermediates but requires thorough removal during purification.

Integrated One-Pot Synthesis

Recent advances enable a telescoped approach combining pyrazole formation and benzylation in a single reactor:

  • Combine methylamine (1.00 mmol), 2,4-pentanedione (1.10 mmol), R1 (1.50 mmol), and veratraldehyde (1.10 mmol) in DMF.
  • Heat at 85°C for 2 hours, then add sodium triacetoxyborohydride (2.00 mmol).
  • Stir at 25°C for 6 hours and isolate via aqueous extraction.

This method streamlines production but reduces yield to 35–40% due to intermediate instability.

Optimization and Challenges

Regioselectivity in Pyrazole Formation

The position of the methyl group on the pyrazole ring is controlled by the choice of diketone and reaction kinetics. Using unsymmetrical diketones risks regioisomeric byproducts, necessitating precise stoichiometry.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (0–30%) effectively separates the target compound from N-methylated byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) produce crystals with >95% purity but require high initial yield.

Comparative Data Table

Method Starting Materials Conditions Yield (%) Purity (%)
Reductive Amination Pyrazole-4-amine + Veratraldehyde EtOH, NaBH₄, 25°C 60–70 98
Direct Alkylation Pyrazole-4-amine + BnCl THF, K₂CO₃, reflux 45–55 95
One-Pot Synthesis Methylamine + Diketone + R1 + Aldehyde DMF, 85°C, then 25°C 35–40 90

Mechanistic Insights

  • Cyclocondensation : The reaction between methylamine and diketone proceeds via hydrazone intermediates, with R1 facilitating N–N bond formation.
  • Reductive Amination : Imine reduction follows a concerted mechanism, with borohydride transferring hydride to the electrophilic carbon.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural motifs include:

  • Pyrazole ring : 1-methyl substitution at N1 and an amine group at C3.
  • Benzyl group : 2,4-dimethoxy substitutions on the phenyl ring.

Table 1: Structural Comparison of Analogs

Compound Name Pyrazole Substitution Benzyl/Phenyl Substitution Molecular Weight (g/mol) Key Data/Properties References
N-[(2,4-Dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine (Target) 1-methyl, C4-amine 2,4-dimethoxybenzyl 261.31* Not directly reported -
5-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine 1-methyl, C4-amine 3,4-dimethoxyphenyl 233.27 CAS: 765286-75-7; Safety data available
1-[(3,4-Dimethoxyphenyl)methyl]-1H-pyrazol-4-amine hydrochloride Unsubstituted, C4-amine 3,4-dimethoxybenzyl 280.80 Salt form; enhanced solubility
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine 3-methyl, N-cyclopropyl Pyridin-3-yl 215.27 Mp: 104–107°C; HRMS: [M+H]+ 215.129
N-[4-(Dimethylamino)benzyl]-5-(4-methoxyphenyl)-1H-pyrazol-3-amine (SI92) 5-(4-methoxyphenyl), C3-amine 4-(dimethylamino)benzyl 335.42 Synthesized via reductive amination
1-{[2,4-Dibromophenyl]methyl}-1H-pyrazol-4-amine Unsubstituted, C4-amine 2,4-dibromobenzyl 326.98 Intermediate in Ceapin synthesis

*Calculated based on molecular formula.

Biological Activity

N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that contribute to its pharmacological properties, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.

  • IUPAC Name : N-(2,4-dimethoxybenzyl)-1-methyl-1H-pyrazol-4-amine
  • Molecular Formula : C13_{13}H17_{17}N3_3O2_2
  • CAS Number : 1006961-97-2
  • Molecular Weight : 247.29 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cell Line Studies :
    • The compound demonstrated inhibitory effects on breast cancer (MCF7), lung cancer (A549), and other tumor cell lines with IC50_{50} values ranging from 0.01 µM to 49.85 µM, indicating potent antiproliferative activity against these cells .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells. For instance, compounds derived from similar pyrazole structures have shown to inhibit key regulatory proteins involved in cell cycle progression, such as CDK2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits promising antimicrobial activity.

Research Insights :

  • In Vitro Studies :
    • The compound was evaluated for its antimicrobial efficacy against various pathogens. It showed significant inhibition zones in agar diffusion assays against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.22 µg/mL .
  • Biofilm Formation Inhibition :
    • The compound also inhibited biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections and resistance development .

Data Summary

Activity TypeCell Line/PathogenIC50_{50} / MIC (µM)Mechanism
AnticancerMCF70.01Apoptosis induction
AnticancerA54926Cell cycle arrest
AntimicrobialStaphylococcus aureus0.22Inhibition of growth
AntimicrobialEscherichia coli0.25Biofilm formation inhibition

Case Study 1: Anticancer Efficacy

A study conducted by Wei et al. demonstrated that pyrazole derivatives, including this compound, exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50_{50} value of 0.01 µM. The study emphasized the need for further investigation into the structure-activity relationship (SAR) to optimize efficacy .

Case Study 2: Antimicrobial Properties

In a comparative study assessing various pyrazole derivatives' antimicrobial properties, this compound was found to be among the most effective compounds against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant infections .

Q & A

Q. What are the established synthetic routes for N-[(2,4-dimethoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrazole derivatives are synthesized by reacting halogenated pyrazole intermediates with amines under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO, often catalyzed by copper salts (e.g., CuBr) at moderate temperatures (~35–95°C) . Purification methods include liquid-liquid extraction and chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms substituent positions and purity. For example, methyl groups on pyrazole rings resonate at δ ~3.0–3.5 ppm in ¹H NMR .
  • High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ peaks) .
  • X-ray crystallography (using programs like SHELXL ) resolves 3D structure, critical for understanding steric effects of the 2,4-dimethoxyphenyl group.

Q. How is the compound initially screened for biological activity?

In vitro assays evaluate interactions with enzymes (e.g., kinases) or receptors. For pyrazole derivatives, common tests include:

  • Enzyme inhibition assays (e.g., fluorescence-based kinetic studies) .
  • Cellular viability assays (e.g., MTT assay) to assess cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR analysis involves synthesizing analogs with varied substituents (e.g., altering methoxy group positions on the phenyl ring) and comparing their activities. For example, replacing 2,4-dimethoxy with 3,4-dimethoxy groups may enhance enzyme binding due to altered electronic effects . Dose-response curves and IC₅₀ values quantify potency differences .

Q. How to resolve contradictions in reported bioactivity data for similar compounds?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in assay conditions (e.g., pH, co-solvents). Mitigation strategies include:

  • Standardized protocols (e.g., fixed DMSO concentrations in assays).
  • Structural validation (e.g., X-ray crystallography to confirm ligand-receptor binding modes) .

Q. What strategies improve solubility and bioavailability during formulation?

  • Salt formation (e.g., hydrochloride salts) enhances aqueous solubility.
  • Nanoparticle encapsulation improves delivery to biological targets .
  • LogP measurements guide solvent selection for in vivo studies .

Q. How can computational methods predict binding modes with target proteins?

Molecular docking (e.g., AutoDock Vina) models interactions between the compound’s methoxyphenyl group and hydrophobic pockets in enzymes. MD simulations assess binding stability over time . Validation via crystallographic data is critical .

Q. What techniques quantify protein-ligand interaction thermodynamics?

  • Surface Plasmon Resonance (SPR) measures real-time binding kinetics (ka/kd).
  • Isothermal Titration Calorimetry (ITC) provides ΔH and ΔS values, revealing entropy-driven vs. enthalpy-driven binding .

Q. How to address chirality or enantiomer separation if present?

While the target compound lacks chiral centers, analogs may require chiral HPLC or supercritical fluid chromatography (SFC) for enantiomer resolution. CD spectroscopy or X-ray diffraction confirms absolute configuration .

Q. What are the best practices for stability studies under varying conditions?

  • Forced degradation studies (e.g., exposure to light, heat, or humidity) identify degradation products.
  • HPLC-MS monitoring tracks stability over time, with accelerated aging at 40°C/75% RH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.